(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride
Description
(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride is a chemical compound that has garnered interest due to its unique structure and potential applications in various fields. This compound features a hydroxyimino group and a piperidinyl moiety, making it a versatile candidate for research in chemistry, biology, and medicine.
Properties
IUPAC Name |
(3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O2.ClH/c1-8(12)9(10-13)7-11-5-3-2-4-6-11;/h13H,2-7H2,1H3;1H/b10-9+; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPBATJQZSGPZMH-RRABGKBLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C(=NO)CN1CCCCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)/C(=N/O)/CN1CCCCC1.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride typically involves the reaction of 4-piperidin-1-ylbutan-2-one with hydroxylamine hydrochloride under controlled conditions. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, at a temperature range of 50-70°C. The resulting product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated synthesis systems can be employed to ensure consistent production quality.
Types of Reactions:
Oxidation: The hydroxyimino group can undergo oxidation to form corresponding oxime derivatives.
Reduction: Reduction reactions can convert the hydroxyimino group to an amine group.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products Formed:
Oxidation: Oxime derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted piperidinyl derivatives.
Chemistry:
- Used as a building block for the synthesis of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic properties.
- Evaluated for its activity against certain diseases or conditions.
Industry:
- Utilized in the development of new materials and chemical processes.
- Applied in the formulation of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyimino group can form hydrogen bonds and electrostatic interactions with active sites, modulating the activity of the target molecules. The piperidinyl moiety may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
- (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one
- (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrobromide
- (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydroiodide
Uniqueness:
- The hydrochloride salt form enhances the compound’s solubility and stability.
- The specific arrangement of functional groups provides unique reactivity and interaction profiles.
This detailed article provides a comprehensive overview of (3E)-3-hydroxyimino-4-piperidin-1-ylbutan-2-one;hydrochloride, covering its introduction, preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
